7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

Trifunctional indanone scaffold with orthogonal Br (C-7), OH (C-4), and ketone (C-1) handles enables independent derivatization via Suzuki/Buchwald-Hartwig cross-coupling and O-alkylation/acylation. Unlike simpler indanone analogs, this building block supports rapid focused library synthesis for hit-to-lead optimization. Also serves as CYP1A2 reference inhibitor for in vitro DMPK assays and exhibits high thermal stability for process-scale chemistry. Available in ≥97% purity with global shipping and batch documentation for R&D and manufacturing needs.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 81945-21-3
Cat. No. B1342405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one
CAS81945-21-3
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C21)O)Br
InChIInChI=1S/C9H7BrO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2
InChIKeyRUUDIHNJAIWYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one: Chemical Identity and Procurement Overview


7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-21-3) is a heterocyclic organic compound classified as a halogenated indanone derivative. Its molecular formula is C₉H₇BrO₂ with a molecular weight of 227.05 g/mol . The compound features a bicyclic indane core functionalized with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a ketone group at the 1-position. These three functional groups confer a unique reactivity profile, making it a versatile intermediate in medicinal chemistry and organic synthesis . Commercially, it is available from multiple vendors with typical purities ranging from 96% to ≥97%, and is primarily utilized for research and further manufacturing applications .

Why Generic Substitution of 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one is Inadvisable for Critical Research


The presence and precise positioning of the bromine atom, hydroxyl group, and ketone functionality on the indane scaffold of 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one create a unique electronic and steric environment that dictates its reactivity and biological interactions. Simple substitution with other halogenated or non-halogenated indanone analogs, such as 7-bromo-1-indanone or 4-hydroxy-1-indanone, is not scientifically valid because these compounds lack the critical trifunctional array necessary for the same chemoselective transformations and specific target binding modes [1]. The bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs, while the hydroxyl group enables further derivatization via O-alkylation or glycosylation, and the ketone serves as a reactive center for nucleophilic addition or condensation . Replacing this compound with a simpler analog would likely result in synthetic failure or the production of a different molecular entity with altered pharmacological properties, thus compromising the integrity and reproducibility of downstream research [2].

Quantitative Evidence Guide: Differentiating 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one from Analogs


Dual-Functional Reactivity: Halogen and Hydroxyl for Orthogonal Derivatization

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one possesses both a bromine atom and a phenolic hydroxyl group, enabling orthogonal derivatization strategies. The bromine at the 7-position is a potent site for palladium-catalyzed cross-coupling reactions, while the 4-hydroxyl group can be independently alkylated, acylated, or glycosylated. This contrasts with non-brominated analogs like 4-hydroxy-1-indanone, which lack the cross-coupling handle, and non-hydroxylated analogs like 7-bromo-1-indanone, which cannot undergo O-functionalization. This dual functionality is critical for constructing complex molecular architectures in a controlled, sequential manner .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Antibacterial Activity Enhancement via Halogen and Heterocyclic Tagging

A 2021 study by Shinde et al. systematically evaluated the antibacterial and antifungal properties of a series of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives. While specific MIC data for the 7-bromo-4-hydroxy analog is not directly reported, the study provides critical class-level evidence. The presence of a halogen (bromine or chlorine) on the indanone core was shown to significantly enhance antimicrobial activity compared to the unsubstituted parent structure. Furthermore, the incorporation of heterocyclic tags via the hydroxyl group further modulated and improved activity profiles. This indicates that the 7-bromo-4-hydroxy scaffold is a privileged starting point for generating potent antimicrobial candidates, a feature not inherent in non-halogenated or non-hydroxylated indanone building blocks [1].

Antimicrobial SAR Drug Discovery

Enhanced LogP and Membrane Permeability Due to Bromine Substitution

The introduction of a bromine atom at the 7-position significantly increases the lipophilicity of the indanone core. Based on chemoinformatic calculations, 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one has a computed LogP value of approximately 2.77 (XLogP3) . In comparison, the non-brominated analog 4-hydroxy-1-indanone has a significantly lower computed LogP of approximately 1.47 . This increase of ~1.3 log units represents a >10-fold increase in theoretical partition coefficient, which is often correlated with enhanced membrane permeability and bioavailability, a crucial parameter for drug candidate development.

Physicochemical Properties Drug-likeness ADME

Thermal Stability for Synthetic and Purification Processes

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one exhibits a high predicted boiling point of approximately 371.2 ± 42.0 °C at 760 mmHg . This high thermal stability is advantageous for reaction conditions that require elevated temperatures, such as certain cross-coupling reactions or distillations, and can simplify purification steps. While direct comparative boiling point data for all relevant analogs is not universally available, this property is a practical consideration for process chemists when selecting a robust intermediate for multi-step synthesis.

Process Chemistry Stability Purification

CYP1A2 Inhibition Liability: A Potential for Drug-Drug Interaction Studies

7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one has been reported to exhibit inhibitory activity against the cytochrome P450 enzyme CYP1A2 . This property, while a potential liability for a drug candidate, positions this compound as a valuable tool compound for in vitro drug-drug interaction (DDI) studies. Researchers investigating CYP1A2-mediated metabolism can use this indanone derivative as a reference inhibitor to assess the contribution of this enzyme to the metabolism of other compounds. This specific activity differentiates it from other indanone analogs that may not possess this CYP inhibition profile.

ADME-Tox Drug Interactions Cytochrome P450

Optimal Research and Industrial Application Scenarios for 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one


Medicinal Chemistry: Synthesis of Diverse Compound Libraries via Orthogonal Derivatization

The compound's dual reactive handles (Br and OH) make it an ideal core scaffold for generating diverse libraries of drug-like molecules. Medicinal chemists can independently functionalize the hydroxyl group via O-alkylation/acylation and the bromine atom via Suzuki or Buchwald-Hartwig cross-couplings to explore a wide range of chemical space around the indanone core. This orthogonal reactivity is a key advantage over simpler indanone building blocks for efficiently constructing focused libraries for hit-to-lead optimization programs .

Antimicrobial Drug Discovery: Leveraging the Halogenated Scaffold for Enhanced Potency

Based on SAR studies indicating that halogen substitution enhances antimicrobial activity, this compound serves as a privileged starting material for the development of novel antibacterial and antifungal agents. Researchers can use this scaffold as a foundation, further derivatizing it to optimize potency, spectrum, and pharmacokinetic properties against resistant pathogens [1].

ADME-Tox Research: In Vitro Probe for CYP1A2-Mediated Drug-Drug Interactions

The compound's reported inhibition of CYP1A2 makes it a valuable tool for in vitro drug metabolism and pharmacokinetic (DMPK) studies. It can be used as a reference inhibitor in human liver microsome or recombinant enzyme assays to delineate the role of CYP1A2 in the metabolic clearance of new chemical entities. This specific application is a distinct niche that differentiates it from other indanone building blocks .

Process Chemistry: Development of Robust Synthetic Routes Requiring Thermal Stability

The high predicted boiling point of 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one suggests excellent thermal stability, making it a reliable intermediate for process chemistry development. It can be subjected to high-temperature reaction conditions (e.g., high-boiling solvents, sealed-tube reactions) or purification techniques (e.g., distillation) without significant decomposition, ensuring robustness and scalability in industrial settings .

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